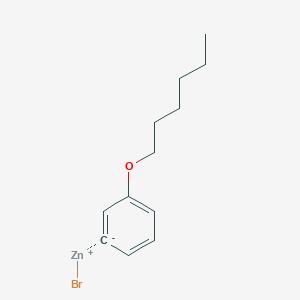
3-n-HexyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-n-HexyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C12H17BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-n-HexyloxyphenylZinc bromide typically involves the reaction of 3-n-Hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-n-Hexyloxybromobenzene+Zn→3-n-HexyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
化学反応の分析
Types of Reactions: 3-n-HexyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Chemistry: 3-n-HexyloxyphenylZinc bromide is used extensively in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and natural products.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives and the compounds synthesized using it can have significant biological activity and potential medicinal applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-value chemicals .
作用機序
The mechanism of action of 3-n-HexyloxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed coupling reactions .
類似化合物との比較
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 3-MethylphenylZinc bromide
Comparison: 3-n-HexyloxyphenylZinc bromide is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
特性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
VHHAVRZZYOIQHE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


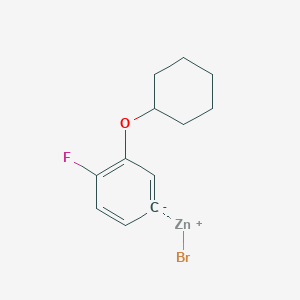
![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)

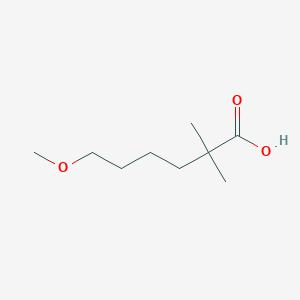
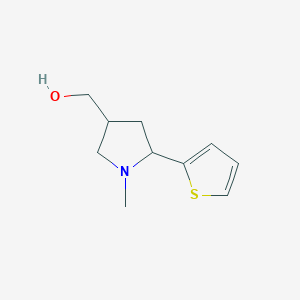
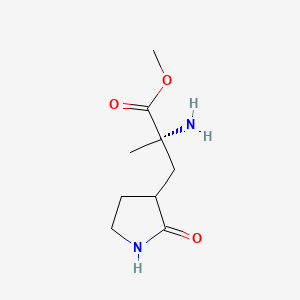

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
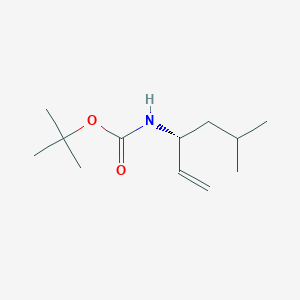
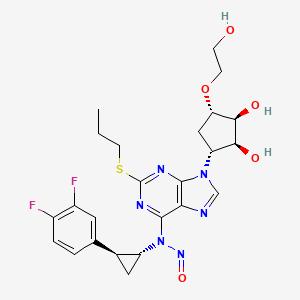
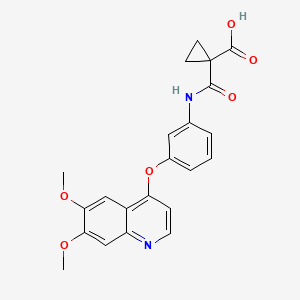
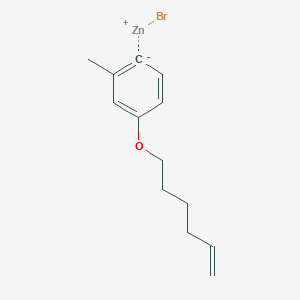
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
